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Compound of Interest

Compound Name: 2-Iodo-4-methylpyridine

Cat. No.: B1367004 Get Quote

Disclaimer: This technical guide provides a detailed analysis of the expected spectroscopic

data for 2-iodo-4-methylpyridine. As of the time of this writing, publicly accessible,

experimentally-derived NMR, IR, and mass spectra for this specific compound are not readily

available in common databases. Therefore, the data presented herein are predicted based on

established spectroscopic principles and analysis of structurally related compounds. This guide

is intended to serve as a valuable resource for researchers by providing a robust framework for

the interpretation of experimentally acquired data.

Introduction
2-Iodo-4-methylpyridine is a halogenated pyridine derivative of significant interest in synthetic

organic chemistry, serving as a versatile building block in the development of novel

pharmaceutical agents and functional materials. Its utility in cross-coupling reactions and other

transformations necessitates a thorough understanding of its structural and electronic

properties. Spectroscopic analysis is the cornerstone of molecular characterization, providing

invaluable insights into the chemical structure, purity, and functionality of a compound. This in-

depth technical guide, designed for researchers, scientists, and drug development

professionals, presents a comprehensive overview of the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-iodo-4-
methylpyridine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-

hydrogen framework of an organic molecule. For 2-iodo-4-methylpyridine, both ¹H and ¹³C

NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-iodo-4-methylpyridine is expected to exhibit three distinct signals

in the aromatic region and one signal in the aliphatic region, corresponding to the three non-

equivalent protons on the pyridine ring and the protons of the methyl group, respectively. The

chemical shifts are influenced by the electronic effects of the electron-withdrawing iodine atom

and the electron-donating methyl group, as well as the inherent aromaticity of the pyridine ring.

Table 1: Predicted ¹H NMR Data for 2-Iodo-4-Methylpyridine (in CDCl₃)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-6 ~8.1 Doublet (d) ~5.0

H-5 ~7.1
Doublet of doublets

(dd) or Doublet (d)
~5.0, ~1.5

H-3 ~7.5
Singlet (s) or narrow

doublet
< 1.0

-CH₃ ~2.4 Singlet (s) N/A

Causality of Predictions: The prediction for the H-6 proton at a downfield chemical shift of

approximately 8.1 ppm is due to its ortho position relative to the electronegative nitrogen atom,

which deshields the proton. Its multiplicity is predicted as a doublet due to coupling with the H-5

proton. The H-5 proton is anticipated to appear around 7.1 ppm and will likely be a doublet of

doublets, coupling with both H-6 and potentially a smaller long-range coupling with the methyl

group or H-3. The H-3 proton is expected to be a singlet or a very narrow doublet, as it has no

adjacent protons to couple with, though a small long-range coupling to H-5 might be observed.

The methyl group protons are predicted to be a singlet at approximately 2.4 ppm, a

characteristic region for methyl groups attached to an aromatic ring.
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Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum of 2-iodo-4-methylpyridine is expected to show six distinct signals,

corresponding to the five carbon atoms of the pyridine ring and the single carbon of the methyl

group. The chemical shift of the carbon atom directly bonded to the iodine (C-2) will be

significantly affected by the heavy atom effect of iodine, which can lead to a more upfield shift

than might be expected based on electronegativity alone.

Table 2: Predicted ¹³C NMR Data for 2-Iodo-4-Methylpyridine (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~155

C-3 ~130

C-4 ~148

C-5 ~125

C-6 ~150

-CH₃ ~21

Causality of Predictions: The C-2 carbon, being attached to the iodine, is predicted to be

significantly downfield due to the anisotropic effect of the iodine, though less so than if it were

attached to a more electronegative halogen like chlorine or fluorine. The C-4 carbon, attached

to the methyl group, and the C-6 carbon, adjacent to the nitrogen, are also expected to be in

the downfield region. The remaining ring carbons, C-3 and C-5, will appear at more

intermediate chemical shifts. The methyl carbon is predicted to be in the typical aliphatic region

around 21 ppm.

Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality NMR spectra of 2-iodo-4-
methylpyridine.

Materials:
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2-iodo-4-methylpyridine sample

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

5 mm NMR tubes

Pipettes

Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Procedure:

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-iodo-4-methylpyridine
and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 8-16 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 512-2048 scans.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the residual

CDCl₃ signal at 77.16 ppm for ¹³C.

Integrate the signals in the ¹H NMR spectrum.

Sample Preparation

Data Acquisition

Data Processing

Dissolve Sample
in CDCl3 + TMS

Transfer to
NMR Tube Insert Sample Lock & Shim Tune Probe Acquire ¹H Spectrum

Acquire ¹³C Spectrum

Fourier Transform Phase Correction Calibrate Spectrum Integrate ¹H Signals

Click to download full resolution via product page

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-iodo-4-
methylpyridine is expected to show characteristic absorption bands for C-H stretching and

bending, C=C and C=N stretching of the pyridine ring, and C-I stretching.

Table 3: Predicted IR Absorption Bands for 2-Iodo-4-Methylpyridine
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Wavenumber (cm⁻¹) Vibration Type Intensity

3100-3000 Aromatic C-H stretch Medium-Weak

2980-2850 Aliphatic C-H stretch (-CH₃) Medium-Weak

1600-1550 C=C and C=N ring stretching Strong-Medium

1480-1400 C=C and C=N ring stretching Strong-Medium

1450-1375 -CH₃ bending Medium

1200-1000 In-plane C-H bending Medium

850-750 Out-of-plane C-H bending Strong

~600-500 C-I stretch Medium-Weak

Causality of Predictions: The aromatic C-H stretching vibrations are expected in the 3100-3000

cm⁻¹ region, while the aliphatic C-H stretches of the methyl group will appear just below 3000

cm⁻¹. The characteristic pyridine ring stretching vibrations (C=C and C=N) will give rise to

strong absorptions in the 1600-1400 cm⁻¹ region. The out-of-plane C-H bending vibrations are

particularly useful for determining the substitution pattern of the aromatic ring and are expected

to be strong in the 850-750 cm⁻¹ region. The C-I stretching vibration is expected at a lower

frequency, typically in the 600-500 cm⁻¹ range, due to the large mass of the iodine atom.

Experimental Protocol for FT-IR Data Acquisition
For a liquid sample like 2-iodo-4-methylpyridine, Attenuated Total Reflectance (ATR) FT-IR is

a convenient and rapid method.

Materials:

2-iodo-4-methylpyridine sample

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Instrumentation:
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FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide

crystal).

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable

solvent and allowing it to dry completely.

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.

Sample Application:

Place a small drop of 2-iodo-4-methylpyridine directly onto the center of the ATR crystal.

Data Acquisition:

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

The typical spectral range is 4000-400 cm⁻¹.

Cleaning:

Thoroughly clean the ATR crystal with a solvent-soaked lint-free wipe to remove all traces

of the sample.

Preparation Sample Analysis Post-Analysis

Clean ATR Crystal Acquire Background Apply Sample Acquire Spectrum Clean ATR Crystal

Click to download full resolution via product page
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Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural information based on its fragmentation pattern. For a

volatile compound like 2-iodo-4-methylpyridine, Electron Ionization (EI) is a common and

effective ionization technique.

Predicted Mass Spectrum (Electron Ionization)
The EI mass spectrum of 2-iodo-4-methylpyridine is expected to show a prominent molecular

ion peak (M⁺˙) at m/z 219, corresponding to the molecular weight of the compound with the

most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹²⁷I). The fragmentation pattern will be influenced by the

stability of the pyridine ring and the relative weakness of the C-I bond.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of 2-Iodo-4-Methylpyridine

m/z Proposed Fragment Comments

219 [C₆H₆IN]⁺˙ Molecular ion (M⁺˙)

92 [C₆H₆N]⁺ Loss of iodine radical (M - I)⁺

91 [C₅H₄N-CH₂]⁺ or [C₆H₅N]⁺
Loss of H from the [M - I]⁺

fragment, or rearrangement

65 [C₅H₅]⁺
Loss of HCN from the [M - I]⁺

fragment

Causality of Predictions: The molecular ion at m/z 219 is expected to be clearly visible. The

most significant fragmentation pathway is predicted to be the cleavage of the C-I bond, leading

to a prominent peak at m/z 92, corresponding to the 4-methylpyridinyl cation. This fragment is

relatively stable due to the aromaticity of the pyridine ring. Further fragmentation of the m/z 92

ion could lead to the loss of a hydrogen atom to give a peak at m/z 91, or the loss of hydrogen

cyanide (HCN) to produce a fragment at m/z 65.

Experimental Protocol for GC-MS Data Acquisition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1367004?utm_src=pdf-body
https://www.benchchem.com/product/b1367004?utm_src=pdf-body
https://www.benchchem.com/product/b1367004?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of 2-
iodo-4-methylpyridine, as it provides separation from any potential impurities prior to mass

analysis.

Materials:

2-iodo-4-methylpyridine sample

High-purity volatile solvent (e.g., dichloromethane or ethyl acetate)

GC vial with a septum cap

Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

Procedure:

Sample Preparation: Prepare a dilute solution of 2-iodo-4-methylpyridine (e.g., ~1 mg/mL)

in a suitable volatile solvent.

GC Method:

Injector: Set the injector temperature to 250 °C.

Column: Use a standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25

mm, 0.25 µm film thickness).

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at

10-20 °C/min to a final temperature of 280 °C.

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

MS Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.
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Source Temperature: Set to ~230 °C.

Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into

the GC. The data acquisition will be initiated at the start of the GC run.

Data Analysis:

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to 2-iodo-4-
methylpyridine.

Extract the mass spectrum for this peak and identify the molecular ion and key fragment

ions.

Sample Preparation Gas Chromatography Mass Spectrometry

Prepare Dilute
Solution Inject Sample Separation on

Column EI Ionization Mass Analysis Detection

Click to download full resolution via product page

Caption: Workflow for GC-MS data acquisition.

Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key

spectroscopic data for 2-iodo-4-methylpyridine. The predicted ¹H NMR, ¹³C NMR, IR, and

mass spectra, along with the detailed experimental protocols, offer a solid foundation for

researchers working with this compound. By understanding the expected spectral features and

the principles behind them, scientists can confidently acquire and interpret their own

experimental data, ensuring the accurate characterization of this important synthetic

intermediate. The provided workflows and causality-based explanations are designed to

empower researchers to not only confirm the identity and purity of their samples but also to

gain a deeper understanding of the structure-property relationships of halogenated pyridines.

To cite this document: BenchChem. [Spectroscopic Characterization of 2-Iodo-4-
Methylpyridine: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF].
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Available at: [https://www.benchchem.com/product/b1367004#spectroscopic-data-for-2-iodo-
4-methylpyridine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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